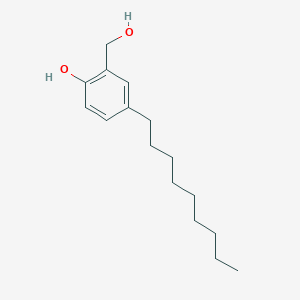

2-(Hydroxymethyl)-4-nonylphenol

Description

2-(Hydroxymethyl)-4-nonylphenol is a phenolic compound featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a nonyl (C₉H₁₉) chain at the 4-position of the benzene ring. Industrially, such compounds are used in surfactants, plasticizers, or as intermediates in organic synthesis, though specific applications for 2-(Hydroxymethyl)-4-nonylphenol require further investigation.

Properties

CAS No. |

90716-88-4 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-nonylphenol |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-12,17-18H,2-9,13H2,1H3 |

InChI Key |

XJXWKVJNYQZKRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

4-Nonylphenol (4-NP)

- Structure: A phenol with a branched or linear nonyl chain at the 4-position.

- Properties :

- Degradation: Degraded by Pseudomonas sp. via the phenolic moiety rather than the alkyl chain, with 29–50% isomer degradation observed . Metabolites include hydroxylated derivatives and glucuronide/sulfate conjugates .

Branched 4-Nonylphenol (CAS 84852-15-3)

- Differentiation: The nonyl chain is branched, reducing biodegradability compared to linear isomers .

- Regulatory status: Listed in SIN (Substitute It Now) List due to endocrine-disrupting properties .

4-Hexylphenol and 4-Heptylphenol

- Shorter alkyl chains: Reduced hydrophobicity compared to 4-NP. For example, 4-heptylphenol (CAS 1987-50-4) has a molar mass of 194.3 g/mol .

- Environmental impact : Lower persistence but still associated with estrogenic activity .

2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives

- Structure: Ethanol-linked hydroxymethylphenyl groups (e.g., compounds in ).

- Function: Antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the hydroxymethyl and phenolic groups .

Physicochemical and Environmental Properties

*Estimated values based on structural analogs where direct data for 2-(Hydroxymethyl)-4-NP is unavailable.

†Hypothetical properties inferred from substituent effects.

Metabolic and Toxicological Profiles

- 4-Nonylphenol: Metabolized via ω-1 hydroxylation and conjugation (e.g., glucuronides, sulfates) in aquatic organisms . Chronic exposure linked to endocrine disruption in wildlife .

- This could increase persistence or alter toxicity profiles. No direct toxicity data available; structural similarity to regulated alkylphenols warrants precaution .

Regulatory and Industrial Considerations

- 4-Nonylphenol: Restricted under REACH and OEKO-TEX® ECO PASSPORT due to toxicity .

- Tris(4-nonylphenyl)phosphite: Contains 0.1% 4-NP as an impurity, highlighting regulatory scrutiny of alkylphenol derivatives .

- 2-(Hydroxymethyl)-4-NP : Likely subject to similar regulations if commercialized, given structural and functional overlap with 4-NP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.